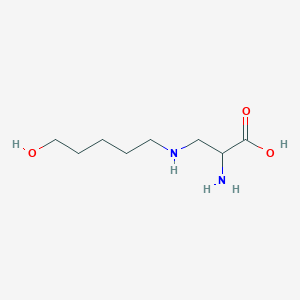![molecular formula C21H19N3O2S B2969349 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide CAS No. 851130-42-2](/img/structure/B2969349.png)
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide” is a derivative of benzofuro[3,2-d]pyrimidine . Benzofuro[3,2-d]pyrimidine derivatives have been considered as templates for drug discovery for many years and demonstrate a broad spectrum of biological activities including anti-inflammatory, antiviral, analgesic, anti-proliferative and antimicrobial .
Synthesis Analysis
The 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones were synthesized by using the bioisostere concept, which were obtained via the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the aza-Wittig reaction of functionalized iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates, which are reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .Scientific Research Applications
Anti-tumor and Antifolate Activity
Benzofuro[3,2-d]pyrimidine derivatives have been explored for their antitumor and antifolate activities. These compounds are designed to inhibit key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis in rapidly dividing cells, including cancer cells. For instance, specific modifications to the bridge region linking the heterocyclic ring to p-aminobenzoyl-L-glutamate portions have shown varying degrees of inhibition against DHFR and TS, demonstrating potential antitumor properties (Gangjee et al., 1995). Furthermore, the introduction of a methyl group at specific positions on the benzofuro[3,2-d]pyrimidine backbone has been found to enhance the inhibitory potency against recombinant human DHFR, indicating a significant role in designing compounds with improved antitumor activity (Gangjee et al., 2000).
Bioactivity and Pharmaceutical Applications
Research into benzofuro[3,2-d]pyrimidine derivatives has underscored their importance in the synthesis of pharmaceuticals with antibiosis, anti-inflammatory, and anticancer properties. These compounds have also been investigated for their roles in inhibiting platelet aggregation and enhancing long-term memory, suggesting a broad spectrum of potential therapeutic applications (Xu Wei-ming, 2010).
Advanced Synthesis Techniques
Innovative synthesis methods, such as palladium-catalyzed carbonylative multicomponent synthesis, have been developed to create functionalized benzimidazothiazoles. These techniques demonstrate the chemical versatility and potential for creating complex molecules with specific bioactivities, showcasing the advanced methodologies employed in researching benzofuro[3,2-d]pyrimidine derivatives (Veltri et al., 2016).
Structural Analysis
Structural analysis of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide, provides valuable insights into the molecular conformations and interactions that underpin their bioactivity. For example, crystal structure studies reveal how molecular geometry influences the compounds' ability to form hydrogen bonds, which may contribute to their biological efficacy (Subasri et al., 2017).
properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-12-8-13(2)18(14(3)9-12)24-17(25)10-27-21-20-19(22-11-23-21)15-6-4-5-7-16(15)26-20/h4-9,11H,10H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPYETPEXUZHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


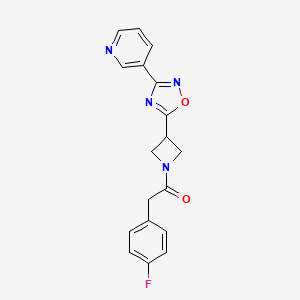
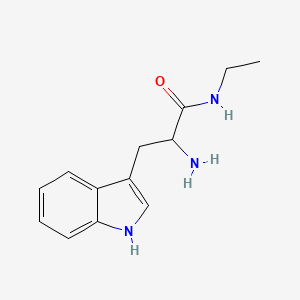
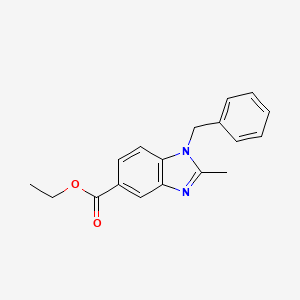
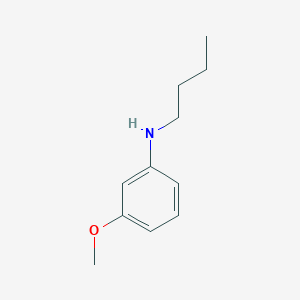
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2969276.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2969277.png)
![5-(4-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2969280.png)
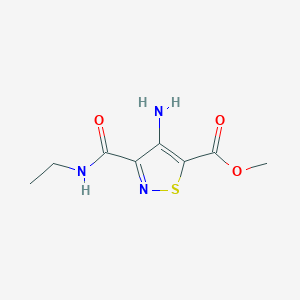
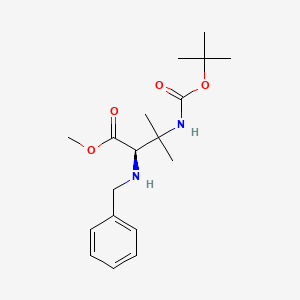
![2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2969284.png)
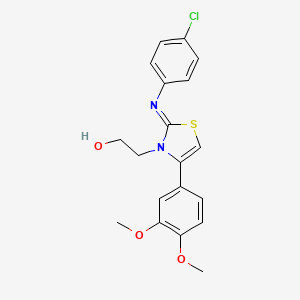
![4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2969286.png)
